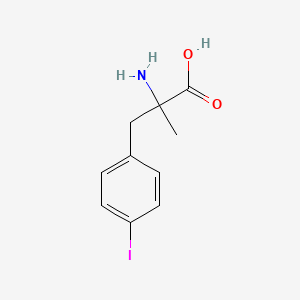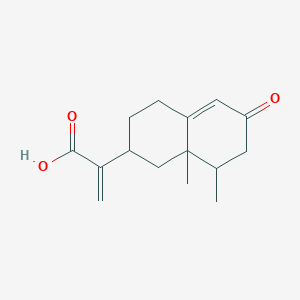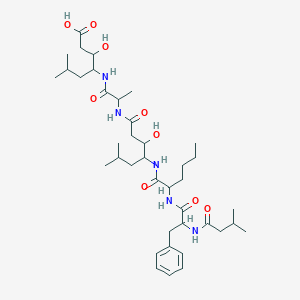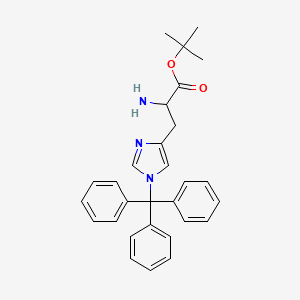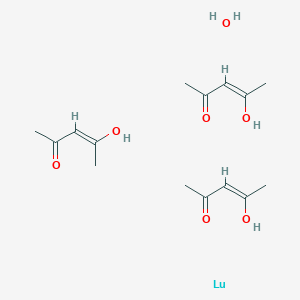
Lutetium(III) acetylacetonate hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lutetium(III) acetylacetonate hydrate is a coordination compound with the chemical formula [CH₃COCHC(O)CH₃]₃Lu·xH₂O. It is a complex formed by lutetium, a rare earth metal, and acetylacetonate, an organic ligand. This compound is known for its high purity and is often used in various scientific and industrial applications .
Preparation Methods
Lutetium(III) acetylacetonate hydrate can be synthesized through the reaction of trialkoxylutetium with acetylacetone. The reaction typically involves lutetium oxide or lutetium hydroxide reacting with acetylacetone under controlled conditions to form the desired complex . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring high purity and consistency in the final product .
Chemical Reactions Analysis
Lutetium(III) acetylacetonate hydrate undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, where lutetium can change its oxidation state.
Substitution Reactions: The acetylacetonate ligands can be substituted by other ligands such as 1,10-phenanthroline or 2,2’-bipyridine.
Complex Formation: It forms adducts with other ligands, resulting in complexes like Lu(acac)₃(phen) and Lu(acac)₃(dipy).
Common reagents used in these reactions include acetylacetone, phenanthroline, and bipyridine. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Lutetium(III) acetylacetonate hydrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of lutetium(III) acetylacetonate hydrate involves the formation of stable chelate rings through the bonding of oxygen atoms in the acetylacetonate ligands to the lutetium ion. This chelation stabilizes the lutetium ion and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Lutetium(III) acetylacetonate hydrate can be compared with other similar compounds, such as:
- Yttrium(III) acetylacetonate
- Lanthanum(III) acetylacetonate
- Neodymium(III) acetylacetonate
- Praseodymium(III) acetylacetonate
These compounds share similar coordination chemistry but differ in their specific properties and applications. This compound is unique due to the specific properties of lutetium, such as its higher atomic number and unique electronic configuration .
Properties
CAS No. |
86322-74-9 |
|---|---|
Molecular Formula |
C15H26LuO7 |
Molecular Weight |
493.33 g/mol |
IUPAC Name |
(Z)-4-hydroxypent-3-en-2-one;(E)-4-hydroxypent-3-en-2-one;lutetium;hydrate |
InChI |
InChI=1S/3C5H8O2.Lu.H2O/c3*1-4(6)3-5(2)7;;/h3*3,6H,1-2H3;;1H2/b4-3+;2*4-3-;; |
InChI Key |
CIQHOJLOKQPOPH-BENCABAKSA-N |
Isomeric SMILES |
C/C(=C\C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.O.[Lu] |
Canonical SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.O.[Lu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


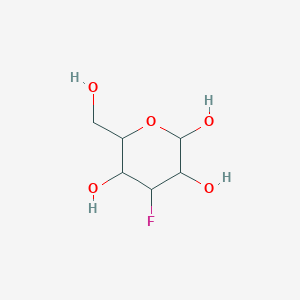


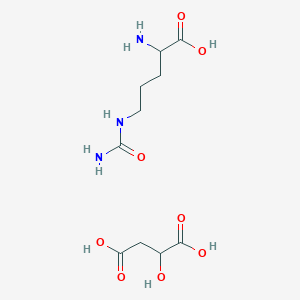
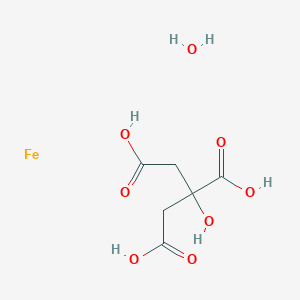
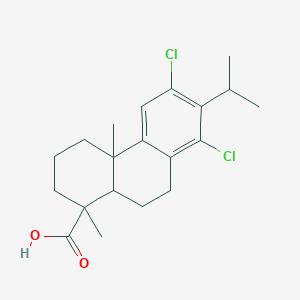

![Bicyclo[3.1.0]hexan-3-ylmethanol](/img/structure/B12318971.png)
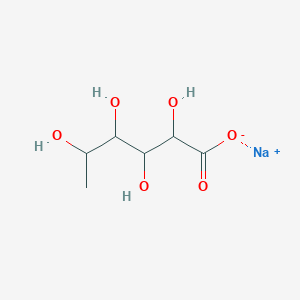
![N-[2-(6-Bromo-naphthalen-2-yloxy)-4,5-dihydroxy-6-hydroxymethyl-tetrahydro-pyran-3-yl]-acetamide](/img/structure/B12318980.png)
